The Strategic Role of (S)-Benzyl 3-ethylpiperazine-1-carboxylate Hydrochloride in Drug Discovery
The Strategic Role of (S)-Benzyl 3-ethylpiperazine-1-carboxylate Hydrochloride in Drug Discovery
Part 1: Executive Summary & Chemical Identification
The precise CAS Registry Number for (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride is 1217764-12-9 [1]. In modern medicinal chemistry, functionalized piperazines are indispensable. This specific compound serves as a highly versatile, chirally pure building block, acting as a core scaffold in the synthesis of complex active pharmaceutical ingredients (APIs)—ranging from highly selective kinase inhibitors to targeted protein degraders (PROTACs).
Physicochemical Profiling
Understanding the baseline properties of CAS 1217764-12-9 is critical for predicting its behavior in synthetic workflows and biological systems.
Table 1: Chemical Identification and Physicochemical Properties
| Property | Value |
| Chemical Name | (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride |
| CAS Number | 1217764-12-9[1] |
| Free Base CAS Number | 1217976-96-9[2] |
| Molecular Formula | C14H20N2O2 · HCl |
| Molecular Weight | 284.78 g/mol [1] |
| Purity Standard | ≥95% (Typically >98% for pharmaceutical grade)[1] |
| SMILES (Free Base) | CC[C@H]1CN(C(OCC2=CC=CC=C2)=O)CCN1[2] |
Part 2: Mechanistic Causality of the Scaffold
As a Senior Application Scientist, it is vital to understand why this specific molecular architecture is chosen over simpler alternatives (like unsubstituted piperazine or achiral variants).
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The Piperazine Core: Piperazine rings are ubiquitous in FDA-approved drugs due to their favorable pKa (~9.8 for the secondary amine), which enhances aqueous solubility, modulates pharmacokinetic profiles, and provides a rigid vector for substituent projection[3].
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(S)-3-Ethyl Substitution: The introduction of an ethyl group at the C3 position serves a dual purpose. First, it introduces steric bulk that restricts the conformational flexibility of the piperazine ring, locking it into a preferred chair conformation. This is critical for target selectivity; for instance, the spatial orientation of the ethyl group prevents binding to off-target kinases[4]. Second, the (S)-stereocenter dictates the 3D trajectory of the N4-substituent, optimizing hydrogen bonding within chiral protein pockets.
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N1-Carboxybenzyl (Cbz) Protection: The Cbz group provides orthogonal protection. It is highly stable to the basic and nucleophilic conditions required for functionalizing the free N4 amine (e.g., via Buchwald-Hartwig cross-coupling or SNAr)[3]. Yet, it can be smoothly and cleanly removed via palladium-catalyzed hydrogenolysis without the harsh acidic conditions that might degrade sensitive heteroaryl substituents.
Part 3: Experimental Workflow - Self-Validating N4-Functionalization
To utilize CAS 1217764-12-9 in drug discovery, researchers typically perform regioselective functionalization at the free N4 amine. The following protocol outlines a self-validating system for an SNAr coupling followed by deprotection.
Step 1: Free-Basing and SNAr Coupling
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Procedure: Suspend 1.0 eq of CAS 1217764-12-9 in anhydrous N,N-dimethylformamide (DMF). Add 3.0 eq of N,N-diisopropylethylamine (DIPEA), followed by 1.1 eq of the target heteroaryl chloride (e.g., 2-chloro-thieno[2,3-d]pyrimidine). Heat the mixture to 80°C for 12 hours.
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Mechanistic Causality: The hydrochloride salt must be neutralized to liberate the nucleophilic N4 amine. DIPEA is selected over inorganic bases (like K2CO3) because its steric bulk prevents it from acting as a competing nucleophile, and it maintains a homogeneous reaction mixture in DMF. Mild heating provides the activation energy for the SNAr without causing epimerization of the (S)-C3 chiral center.
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Validation Checkpoint: Analyze the reaction via LC-MS. The complete consumption of the starting material (m/z 249[M+H]+ for the free base) and the appearance of the product mass validates the coupling. If unreacted starting material remains, the system indicates insufficient electrophile activation or moisture in the DMF.
Step 2: Cbz Hydrogenolysis (Deprotection)
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Procedure: Dissolve the purified intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2, then introduce H2 gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours. Filter through a Celite pad to remove the catalyst.
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Mechanistic Causality: The Cbz group is cleaved via catalytic hydrogenation, releasing toluene and CO2 as volatile byproducts. This method is chosen because it avoids the use of strong acids (like HBr/AcOH) which could protonate and degrade the newly attached heteroaryl system.
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Validation Checkpoint: Chiral HPLC must be performed post-deprotection. A single peak confirming >99% enantiomeric excess (ee) acts as a self-validating proof that the entire two-step sequence occurred with complete stereoretention at the C3 position.
Part 4: Mandatory Visualization
The following diagram illustrates the logical progression of incorporating CAS 1217764-12-9 into a drug discovery pipeline.
Workflow for integrating CAS 1217764-12-9 into targeted kinase inhibitor discovery.
Part 5: Authoritative Grounding in Advanced Therapeutics
The utility of (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride extends into several cutting-edge therapeutic areas:
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Targeted Kinase Inhibitors (VEGFR3): In the pursuit of treatments for metastatic triple-negative breast cancer, researchers utilized the (S)-3-ethylpiperazine scaffold to synthesize highly selective VEGFR3 inhibitors. The specific spatial arrangement provided by the (S)-ethyl group was critical in achieving a 100-fold selectivity for VEGFR3 over VEGFR1 and VEGFR2, effectively suppressing lymphatic vessel formation[4].
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Targeted Protein Degraders (PROTACs): Recent patents highlight the use of 3-ethylpiperazine derivatives in the synthesis of pyrimidine-based degraders targeting Bruton's tyrosine kinase (Btk). The piperazine ring acts as a rigid linker that precisely positions the target-binding ligand and the E3 ligase recruiting ligand, facilitating the ubiquitination and subsequent proteasomal degradation of Btk in B-cell malignancies[5].
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GPCR Antagonists (MC2R): The scaffold has also been employed in the discovery of CRN04894, a first-in-class nonpeptide melanocortin type 2 receptor (MC2R) antagonist. The structural rigidity and lipophilicity imparted by the substituted piperazine were key to achieving oral bioavailability and suppressing ACTH-stimulated corticosterone secretion in models of Cushing's disease[6].
Part 6: References
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI (Molecules) URL: [Link]
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Title: Discovery, Synthesis, and Evaluation of Highly Selective Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) Inhibitor for the Potential Treatment of Metastatic Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: Pyrimidines for degrading Bruton's tyrosine kinase (Patent US12172992B2) Source: Google Patents / AbbVie Inc. URL:
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Title: Discovery of CRN04894: A Novel Potent Selective MC2R Antagonist Source: ACS Medicinal Chemistry Letters URL: [Link]
Sources
- 1. (S)-Benzyl 3-ethylpiperazine-1-carboxylate hydrochloride [cymitquimica.com]
- 2. 1217976-96-9|Benzyl (S)-3-ethylpiperazine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US12172992B2 - Pyrimidines for degrading Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
